Indoline

Übersicht

Beschreibung

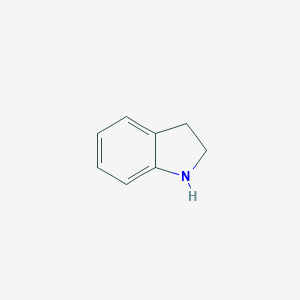

Indoline (2,3-dihydro-1H-indole) is a bicyclic organic compound comprising a benzene ring fused to a five-membered nitrogen-containing ring. It serves as a core scaffold in numerous alkaloids and pharmaceuticals, with applications spanning anticancer, antimicrobial, and neurotransmitter modulation . Its partially saturated structure confers unique electronic and steric properties, distinguishing it from fully aromatic counterparts like indole. This compound derivatives are pivotal in medicinal chemistry due to their ability to interact with biological targets such as sterol O-acyltransferase (SOAT) and serotonin receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indoline can be synthesized through several methods:

Reduction from Indole: this compound can be prepared by the reduction of indole using zinc and 85% phosphoric acid.

Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the this compound structure.

Catalytic Synthesis: Palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates is another efficient method.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of indole derivatives under controlled conditions. The use of palladium or platinum catalysts is common in these processes to ensure high yields and purity .

Analyse Chemischer Reaktionen

Cycloaddition Reactions Forming Indoline Derivatives

This compound scaffolds are accessible via intramolecular and intermolecular cycloadditions:

Intramolecular [4 + 2] Cycloaddition

Ynamides undergo thermal cyclization to form indolines with moderate to high yields :

| Entry | Ynamide | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6 (Z = Ts) | 210°C, 75 min | 15 | 56 |

| 2 | 7 (Z = Ts) | 210°C, 75 min | 16 | 51 |

| 3 | 8 (Z = Tf) | 180°C, 5 h | 17 | 68 |

Substrate-Dependent Divergent Annulation

Indoles react with 1,2-diaza-1,3-dienes to form fused indolines via [4 + 2] or [3 + 2] pathways, depending on substitution patterns :

-

Tetrahydro-1H-pyridazino[3,4-b]indolines : Formed via [4 + 2] cycloaddition (e.g., 3ab , 68% yield).

-

Tetrahydropyrrolo[2,3-b]indolines : Generated via [3 + 2] annulation (e.g., 5a , 46% yield).

Palladium-Catalyzed N-Alkylation of this compound

Indolines undergo Pd-catalyzed coupling with dihydropyrroles to form N-alkylated indoles :

-

Catalysts : Pd(CH₃CN)₂Cl₂ with dppf or dcypf ligands.

-

Substrate Scope : Tolerates electron-withdrawing/donating groups (yields: 72–96%).

-

Mechanism : Oxidative addition of dihydropyrrole followed by reductive elimination.

Dearomative Annulation Reactions

This compound-containing pyrroloindolines are synthesized via (3 + 2) reactions between indoles and azaoxyallyl cations :

-

Key Example : Reaction of 3-substituted indole 15 with α-haloamide 16a yields pyrrolothis compound 17a (54% yield).

-

DFT Insights : Stepwise mechanism with H-bond stabilization by solvents (TFE/HFIP).

Photochemical [2 + 2] Cycloaddition

The aza-Paternò–Büchi reaction assembles azetidine-fused this compound pentacycles :

-

Conditions : UV light, imine substrates.

-

Product : Ladder-shaped pentacycles (e.g., 34 , 84% yield).

-

Selectivity : Governed by triplet-state reactivity and substituent effects.

Functionalization and Oxidation

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indoline derivatives have been extensively studied for their anticancer properties. Recent research highlights their effectiveness against various cancer types, showcasing low toxicity and high selectivity compared to conventional chemotherapy agents. For instance:

- This compound Alkaloids : These compounds have demonstrated substantial anticancer effects with minimal side effects. Studies indicate that they can inhibit tumor growth effectively while being less harmful to normal cells .

- Mechanisms of Action : this compound derivatives often act by inducing cell cycle arrest and apoptosis in cancer cells. For example, certain this compound compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Antibacterial Properties

The rise of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. This compound scaffolds are being explored for their potential in this area:

- Resistance-Modifier Agents : Some this compound derivatives enhance the efficacy of existing antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) by acting as resistance-modifying agents (RMAs) .

- Direct Antibacterial Activity : Research indicates that this compound compounds exhibit direct antibacterial effects, making them promising candidates for new antibiotic therapies .

Anti-inflammatory and Analgesic Effects

This compound derivatives are also recognized for their anti-inflammatory and analgesic properties:

- Cardiovascular Applications : Certain this compound compounds have been synthesized as cholesterol ester transfer protein (CETP) inhibitors, showing potential in reducing cholesterol levels and combating cardiovascular diseases .

- Pain Management : Their analgesic properties make them suitable candidates for pain relief therapies, enhancing the pharmacological toolbox available to medical chemists .

Synthetic Approaches and Case Studies

The synthesis of this compound derivatives involves various chemical strategies that enhance their biological activity:

Wirkmechanismus

The mechanism of action of indoline-based compounds varies depending on their specific application:

Anticancer Activity: this compound derivatives interact with DNA and inhibit the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity: this compound compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Cardiovascular Protection: this compound derivatives act as vasodilators and antioxidants, protecting cardiovascular tissues from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Indoline vs. Indole

Structural and Electronic Differences

This compound’s partially saturated pyrrolidine ring reduces aromaticity compared to indole, altering its reactivity and binding affinity. For example, in SOAT inhibitors, this compound derivatives with hydroxyl groups at R3/R4 (e.g., compounds 4 and 6 ) retain activity, whereas indole-based analogs require specific substitutions for potency. This compound’s saturated ring enhances conformational flexibility, enabling interactions with hydrophobic enzyme pockets .

Table 1: Key Differences Between this compound and Indole

| Property | This compound | Indole |

|---|---|---|

| Aromaticity | Partially saturated | Fully aromatic |

| SOAT Inhibition Profile | Dual (SOAT1/SOAT2) | SOAT2-selective (e.g., 5 ) |

| 5-HT2C Selectivity | Low (<2-fold) | High (up to 3-fold) |

| Synthetic Flexibility | Amenable to hydrogenation | Requires dehydrogenation |

This compound vs. Benzoxazine-Based Spiropyrans

Photochromic Properties

This compound-based spiropyrans (e.g., MC form ) exhibit a photochromic "balance" with a 10-hour lifetime in acetonitrile, outperforming benzoxazine analogs. The presence of formyl and methoxycarbonyl groups in this compound derivatives enhances fluorescence, making them suitable for photopharmacology .

Table 2: Photochromic Comparison of Spiropyrans

| Compound | Lifetime (h) | Fluorescence Intensity | Application |

|---|---|---|---|

| This compound spiropyran | 10 | High | Drug delivery, sensors |

| Benzoxazine spiropyran | 4 | Moderate | Optical switches |

This compound vs. Substituted this compound Derivatives

Substituent Effects on Bioactivity

- Antimicrobial Activity : Chlorosulfonated this compound derivatives (e.g., 6a–k ) show broad-spectrum antibacterial activity, except 6b and 6c , where electron-withdrawing groups reduce efficacy .

- Anticancer Activity : Dimethoxy-substituted this compound (6e ) disrupts EWS-FLI1 protein-DNA interactions with GI50 = 1.0 μM, matching parent compound 2 , while chloro substituents (6a–h ) exhibit steric hindrance .

Table 3: Substituent Impact on this compound Derivatives

Hydrogenation/Dehydrogenation

Manganese-catalyzed hydrogenation converts indole to this compound (50 bar H2, 100°C, 89% yield), while dehydrogenation reverses the process (120°C, 89% indole recovery). This interconversion underpins this compound’s utility in dynamic combinatorial chemistry .

Biologische Aktivität

Indoline, a bicyclic compound derived from the indole structure, exhibits a diverse range of biological activities, making it a significant focus in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Structure and Derivatives

This compound's structure allows for various modifications, leading to numerous derivatives with enhanced biological activities. The basic structure of this compound consists of a fused benzene and pyrrole ring, which can be substituted at various positions to create compounds with specific pharmacological effects.

Anticancer Activity

This compound derivatives have shown promising results in anticancer research. Several studies have highlighted their potential in inhibiting cancer cell growth through various mechanisms:

- Mechanism of Action : this compound compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 34.7 nM against CDK2 .

- Case Study Findings : In vitro studies on human cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that this compound derivatives exhibited potent cytotoxicity, with IC50 values ranging from 2.16 to 21.43 µM . Additionally, oxindole-type compounds derived from this compound showed increased cytotoxicity due to the presence of carbonyl groups at specific positions .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 10a | K562 | 0.06 | CDK2 inhibition |

| Compound 10b | MCF-7 | 2.16 | EGFR inhibition |

| Oxindole derivative | Various | Varies | Microtubule disruption |

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties:

- Broad-Spectrum Activity : Studies have shown that certain this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15.62 to 62.5 µg/mL .

- Mechanism Insights : Molecular docking studies indicated that these compounds interact effectively with bacterial targets such as DNA gyrase, suggesting a potential mechanism for their antibacterial effects .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Compound 4b | S. aureus | 375 | -7.00 |

| Compound 4h | E. faecalis | 375 | -8.55 |

| Compound 6h | C. albicans | 3000 | -6.90 |

Anti-inflammatory and Antioxidant Properties

Research has also explored the anti-inflammatory potential of this compound derivatives:

- Inflammatory Pathways : Certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α in macrophage models, indicating their potential as anti-inflammatory agents .

- Antioxidant Activity : this compound compounds exhibit antioxidant properties by scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing indoline derivatives, and how can reproducibility be ensured?

- Methodological Answer : this compound synthesis often employs oxidative coupling (e.g., electrochemical or hypervalent iodine-mediated routes) . Key protocols include:

- Electrochemical oxidative coupling : Uses indoles and phenols with controlled potentials .

- Hypervalent iodine (NIS) : Enables [3+2] cyclization for benzofurothis compound derivatives .

- Reproducibility : Document voltage/current parameters, solvent purity, and catalyst loading. Use NMR (¹H/¹³C) and HPLC for structural validation .

Q. Which analytical techniques are essential for characterizing this compound-based compounds?

- Methodological Answer :

- Structural confirmation : NMR spectroscopy (e.g., distinguishing fused ring systems in benzofuroindolines) .

- Purity assessment : HPLC with UV detection (≥95% purity threshold for publication) .

- Quantitative analysis : Mass spectrometry (HRMS) for molecular ion validation .

Q. How should researchers design a hypothesis-driven study on this compound’s reactivity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example hypothesis: “Electron-donating substituents on this compound enhance regioselectivity in C–H amination reactions.”

- Experimental variables: Substituent type (e.g., -OCH₃ vs. -NO₂), reaction temperature, and catalyst .

Advanced Research Questions

Q. How can contradictions in reaction yields between electrochemical and thermal this compound synthesis be resolved?

- Methodological Answer : Conduct a systematic review comparing:

| Parameter | Electrochemical | Thermal |

|---|---|---|

| Yield Range | 60–85% | 40–70% |

| Byproducts | Minimal (oxidant-free) | Higher (acidic conditions) |

Q. What computational tools are effective for predicting this compound’s mechanistic pathways in C–H functionalization?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., Gaussian 09 with B3LYP/6-31G*) to identify energy barriers in amination .

- MD simulations : Analyze solvent effects on reaction kinetics (e.g., CH₃CN vs. DMF) .

Q. How can researchers optimize this compound’s photophysical properties for applications in organic electronics?

- Methodological Answer :

- Design : Introduce π-extended substituents (e.g., anthracene-fused this compound).

- Characterization : UV-Vis (λmax shifts), fluorescence quantum yield measurements .

- Validation : Compare HOMO-LUMO gaps with DFT-predicted values .

Q. Methodological Frameworks

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s biological activity?

- Methodological Answer :

- Blinded analysis : Assign independent teams to replicate assays (e.g., antimicrobial activity) .

- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for heterogeneity .

Q. How should a research question on this compound’s catalytic applications be structured using the PICO framework?

- Methodological Answer :

- Population : Heterogeneous catalysts (e.g., Pd/indoline complexes).

- Intervention : Suzuki-Miyaura coupling under aerobic conditions.

- Comparison : Traditional Pd(PPh₃)₄ catalysts.

- Outcome : Turnover number (TON) and functional group tolerance .

Q. Data Presentation Guidelines

Q. What are the best practices for presenting this compound-related data in peer-reviewed journals?

- Methodological Answer :

- Tables : Summarize reaction conditions (catalyst, solvent, yield) .

- Figures : Use Scheme diagrams for synthetic pathways .

- Avoid redundancy : Do not repeat tabular data in text; highlight trends (e.g., “Yields decreased by 20% with electron-withdrawing groups”) .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound derivatives in lab settings?

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGFVYQRIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052133 | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Alfa Aesar MSDS] | |

| Record name | Indoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-15-1 | |

| Record name | Indoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.